Alamifovir PM
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Overview
Description
Chemical Reactions Analysis
Alamifovir PM, like its parent compound Alamifovir, undergoes hydrolysis to form its active metabolites . The compound is involved in substitution reactions where it acts as a purine nucleotide analogue. Common reagents used in these reactions include DMSO and PEG300 . The major products formed from these reactions are its hydrolyzed derivatives, which show efficacy against HBV .
Scientific Research Applications
Alamifovir PM is primarily used in scientific research for its antiviral properties against HBV . It has shown potent in vivo anti-HBV activity with a favorable safety profile . The compound is used in preclinical studies to assess its efficacy against wild type and lamivudine-resistant HBV . It is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
Mechanism of Action
Alamifovir PM exerts its effects by inhibiting the priming DNA reaction and the packaging reaction of HBV . This mechanism is different from other antiviral agents like lamivudine and adefovir, which inhibit DNA chain elongation . The molecular targets of this compound include the viral polymerase enzyme, which is crucial for HBV replication .
Comparison with Similar Compounds
Alamifovir PM is unique in its mechanism of action compared to other antiviral agents like lamivudine and adefovir . While lamivudine and adefovir inhibit DNA chain elongation, this compound inhibits the priming DNA reaction and the packaging reaction . Similar compounds include lamivudine, adefovir, and tenofovir, which are also used to treat HBV infections .
Properties
Molecular Formula |
C14H15N5O2S |
---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
2-[2-amino-6-(4-methoxyphenyl)sulfanylpurin-9-yl]ethanol |
InChI |
InChI=1S/C14H15N5O2S/c1-21-9-2-4-10(5-3-9)22-13-11-12(17-14(15)18-13)19(6-7-20)8-16-11/h2-5,8,20H,6-7H2,1H3,(H2,15,17,18) |
InChI Key |
ZMRAUIXUSXUCFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCO)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.